molecular formula C10H11ClN4O B180826 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine CAS No. 114684-96-7

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

Cat. No. B180826
CAS RN: 114684-96-7
M. Wt: 238.67 g/mol
InChI Key: HSNPJLJHRZVTNR-UHFFFAOYSA-N
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Description

“4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .


Molecular Structure Analysis

The molecular structure of “4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is characterized by a pyrrolo[2,3-d]pyrimidine core . The structural features of this core are believed to elicit antiviral activity . Further analysis of the molecular structure would require more specific information or computational tools.

Future Directions

Pyrrolo[2,3-d]pyrimidines and their analogs, including “4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine”, are new chemotypes in the design of small molecules against flaviviruses . These compounds could potentially be further investigated and optimized for their antiviral properties .

Mechanism of Action

Target of Action

The primary target of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The inhibition of PKB leads to a decrease in these cellular processes .

Pharmacokinetics

Modifications to the structure of these compounds, such as variation of the linker group, have led to the development of potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival . In cellular assays, compounds containing this structure have shown activity against cancer cell lines . They have also been found to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain halogens, such as bromine, has been found to generally favor antitubercular activity over other halogens such as chlorine . Additionally, the metabolic environment within the body can affect the compound’s action, as metabolism can lead to rapid clearance of the compound .

properties

IUPAC Name

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-10-13-7-1-2-12-8(7)9(14-10)15-3-5-16-6-4-15/h1-2,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNPJLJHRZVTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553218
Record name 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

CAS RN

114684-96-7
Record name 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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